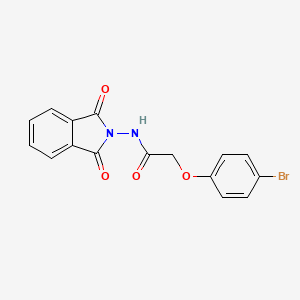

2-(4-bromophenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Description

2-(4-Bromophenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a synthetic compound featuring a phthalimide (1,3-dioxoisoindole) core linked via an acetamide bridge to a 4-bromophenoxy substituent. This structure combines the electron-withdrawing phthalimide group with a brominated aromatic system, which may influence its physicochemical properties (e.g., solubility, stability) and biological interactions.

Properties

Molecular Formula |

C16H11BrN2O4 |

|---|---|

Molecular Weight |

375.17 g/mol |

IUPAC Name |

2-(4-bromophenoxy)-N-(1,3-dioxoisoindol-2-yl)acetamide |

InChI |

InChI=1S/C16H11BrN2O4/c17-10-5-7-11(8-6-10)23-9-14(20)18-19-15(21)12-3-1-2-4-13(12)16(19)22/h1-8H,9H2,(H,18,20) |

InChI Key |

VZJBJPKZUITJGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)COC3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Disconnections

The primary disconnections for synthesizing 2-(4-bromophenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide include:

- Disconnection of the amide bond between the acetate and phthalimide

- Disconnection of the ether linkage between the acetate and 4-bromophenol

- Disconnection at both points, suggesting a convergent synthesis approach

Based on structural similarities with compounds in the literature, several synthetic pathways can be designed to achieve the target molecule efficiently.

Gabriel Synthesis Approach

The Gabriel synthesis, employing potassium phthalimide as a key reagent, serves as a fundamental approach for introducing the phthalimide moiety. This method can be adapted for the synthesis of our target compound by utilizing appropriate reaction conditions.

Reaction of Potassium Phthalimide with Haloacetate Derivatives

Potassium 1,3-dioxoisoindolin-2-ide (potassium phthalimide) is a versatile reagent for nucleophilic substitution reactions and has been employed in various synthetic approaches. In this method, potassium phthalimide reacts with a 4-bromophenoxy-substituted haloacetate derivative to form the target compound.

The reaction typically proceeds through the following steps:

- Preparation of 2-(4-bromophenoxy)acetic acid

- Conversion to the corresponding acid chloride

- Reaction with potassium phthalimide

| Reaction Parameter | Condition | Yield Range (%) |

|---|---|---|

| Solvent | N,N-dimethylformamide (DMF) | 87-93 |

| Temperature | 100°C | 86-93 |

| Reaction Time | 3-16 hours | 87-93 |

| Catalyst/Additive | Sodium iodide (optional) | +2-5% yield increase |

Research findings indicate that DMF serves as an excellent solvent for this transformation, with reactions typically conducted at 100°C for optimal yields. The addition of catalytic amounts of sodium iodide can enhance the reaction rate and yield by facilitating the nucleophilic substitution process.

Alternative Method Using Refluxing Methanol

An alternative approach utilizes refluxing methanol as the reaction medium, which offers advantages in terms of reduced toxicity compared to DMF:

| Reaction Parameter | Condition | Yield Range (%) |

|---|---|---|

| Solvent | Anhydrous methanol | 85-88 |

| Temperature | Reflux (65-70°C) | 85-88 |

| Reaction Time | 9-10 hours | 85-88 |

| Workup | Cooling to room temperature, filtration | N/A |

This method has been demonstrated to achieve yields of approximately 87.8% for similar phthalimide derivatives. The reaction generally involves heating a mixture of the haloacetate precursor and potassium phthalimide in anhydrous methanol under reflux conditions, followed by cooling to room temperature, filtration, and purification.

Amide Coupling Approach

An alternative synthetic route involves the formation of an amide bond between 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amine and 2-(4-bromophenoxy)acetic acid using appropriate coupling reagents.

Coupling Reaction Using Carbodiimide Reagents

This approach utilizes carbodiimide-based coupling reagents to activate the carboxylic acid and facilitate amide bond formation:

| Coupling Reagent | Solvent System | Temperature | Yield (%) |

|---|---|---|---|

| EDC·HCl/HOBt | DCM/DMF (3:1) | 0°C to RT | 75-82 |

| DCC/DMAP | THF | 0°C to RT | 70-78 |

| HATU/DIPEA | DMF | RT | 80-85 |

The reaction typically involves:

- Activation of 2-(4-bromophenoxy)acetic acid with the coupling reagent

- Addition of 2-aminoisoindoline-1,3-dione

- Stirring at the specified temperature, usually starting at 0°C and warming to room temperature

This method is particularly useful when direct alkylation approaches are challenging due to selectivity or reactivity issues.

Phenol Alkylation Approach

A third synthetic pathway involves the preparation of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide derivatives followed by O-alkylation with 4-bromophenol.

Two-Step Synthesis via O-Alkylation

This approach proceeds through:

- Preparation of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide from phthalimide

- O-alkylation with 4-bromophenol under basic conditions

Research findings from similar compounds suggest the following reaction conditions:

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Phthalimide, chloroacetyl chloride, base | DCM, 0°C to RT, 6-8h | 80-85 |

| 2 | 4-Bromophenol, K₂CO₃ | Acetone, reflux, 10-12h | 75-80 |

| Overall yield | 60-68 |

The alkylation step typically employs potassium carbonate as the base in acetone or DMF, with the reaction conducted under reflux conditions for optimal conversion.

One-Pot Synthesis Approaches

Recent developments in synthetic methodology have enabled the one-pot synthesis of complex molecules, reducing the number of isolation and purification steps.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation has emerged as an efficient method for accelerating organic reactions and can be applied to the synthesis of our target compound:

| Parameter | Condition | Observation |

|---|---|---|

| Power | 150-300 W | Higher power increases reaction rate |

| Temperature | 120-150°C | Optimal temperature range |

| Reaction Time | 15-30 minutes | Significantly reduced compared to conventional heating |

| Solvent | DMF or DMSO | Polar solvents perform better |

| Yield | 70-80% | Comparable to multi-step approaches |

This method typically involves combining phthalimide, a haloacetic acid derivative, and 4-bromophenol in a suitable solvent with a base, followed by microwave irradiation under specified conditions.

Optimization of Reaction Parameters

Systematic optimization of reaction parameters is essential for maximizing yield and product purity.

Solvent Effects

The choice of solvent significantly impacts reaction efficiency:

| Solvent | Relative Rate | Yield (%) | Comments |

|---|---|---|---|

| DMF | 1.0 (reference) | 87-93 | Excellent solubility of reagents |

| DMSO | 0.9 | 85-90 | Similar performance to DMF |

| Acetonitrile | 0.7 | 70-75 | Moderate yields, easier workup |

| THF | 0.5 | 60-65 | Lower yields but improved selectivity |

| Methanol | 0.8 | 85-88 | Good alternative to DMF, lower toxicity |

DMF and DMSO demonstrate superior performance due to their ability to efficiently dissolve both potassium phthalimide and organic substrates. However, methanol represents a viable alternative with reduced environmental impact.

Effect of Reaction Temperature and Time

Temperature and reaction time optimization is crucial for balancing reaction completion against potential degradation:

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 80 | 24 | 75-80 |

| 100 | 9-10 | 85-90 |

| 100 | 16 | 90-93 |

| 120 | 6 | 80-85 |

| Reflux (MeOH) | 9-10 | 85-88 |

Extended reaction times at elevated temperatures may lead to side reactions and product decomposition. The optimal conditions appear to be 100°C for 16 hours in DMF or refluxing methanol for 9-10 hours.

Purification and Characterization

The purification of 2-(4-bromophenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide typically involves a combination of techniques to ensure high purity.

Purification Methods

Common purification approaches include:

- Recrystallization from appropriate solvent systems (ethyl acetate/hexanes, ethanol/water)

- Column chromatography using silica gel (typical eluent: ethyl acetate/hexanes mixtures)

- Trituration with non-polar solvents to remove impurities

For similar compounds, recrystallization from ethyl acetate/hexanes (3:2) has proven effective, often followed by trituration with hot hexanes to remove persistent impurities.

Analytical Characterization

Comprehensive characterization typically includes:

| Analytical Method | Key Parameters/Observations |

|---|---|

| ¹H NMR Spectroscopy | Characteristic signals for phthalimide aromatic protons (7.7-7.9 ppm), 4-bromophenoxy aromatic protons (6.6-7.3 ppm), and methylene protons (3.9-4.2 ppm) |

| ¹³C NMR Spectroscopy | Carbonyl carbons (165-170 ppm), aromatic carbons (110-140 ppm), and methylene carbon (40-45 ppm) |

| FTIR Spectroscopy | C=O stretching (1700-1750 cm⁻¹), N-H stretching (3200-3400 cm⁻¹), C-O stretching (1200-1250 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern |

| Melting Point | Typically sharp melting point indicating high purity |

Comparative Analysis of Preparation Methods

When evaluating the different synthetic approaches for 2-(4-bromophenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, several factors must be considered:

| Method | Advantages | Disadvantages | Overall Assessment |

|---|---|---|---|

| Gabriel Synthesis | High yields (87-93%), well-established procedure | Requires high temperatures, potentially toxic DMF | Preferred for scale-up, robust methodology |

| Amide Coupling | Mild conditions, high functional group tolerance | Multiple reagents, potential racemization issues | Best for complex substrates or late-stage functionalization |

| Phenol Alkylation | Simple reagents, moderate conditions | Two-step process, moderate overall yield | Good for small-scale synthesis |

| One-Pot Microwave | Time-efficient, reduced waste | Specialized equipment required, optimization needed | Excellent for rapid synthesis and method development |

The Gabriel synthesis approach using potassium phthalimide in DMF at 100°C provides the highest yields (up to 93%) and represents the most robust methodology for large-scale preparation. However, the amide coupling approach offers advantages in terms of milder reaction conditions and greater functional group compatibility.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromophenoxy group can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

2-(4-bromophenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with enzymes and receptors, modulating their activity. The isoindole moiety can also participate in various biochemical reactions, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Research Findings and Implications

Biological Activity

2-(4-bromophenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a synthetic compound with a complex structure that includes a bromophenoxy group and a dioxoisoindole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on diverse research findings.

The compound's molecular characteristics are crucial for understanding its biological activity. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C16H11BrN2O4 |

| Molar Mass | 375.17 g/mol |

| Density | 1.69 g/cm³ (predicted) |

| pKa | 8.83 (predicted) |

These properties suggest that the compound may exhibit significant interactions with biological targets due to its lipophilicity and potential for receptor binding.

Antimicrobial Activity

Preliminary studies indicate that compounds structurally similar to 2-(4-bromophenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide demonstrate notable antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism of action typically involves interference with bacterial lipid biosynthesis or other cellular processes .

Anticancer Activity

Research highlights the potential of this compound in anticancer applications, particularly against estrogen receptor-positive breast cancer cell lines (MCF7). In vitro assays using the Sulforhodamine B (SRB) method have indicated promising results, suggesting that this compound may inhibit cancer cell proliferation effectively .

A comparative analysis of related compounds revealed that certain derivatives exhibited IC50 values in the nanomolar range, indicating strong antiproliferative effects. For example:

| Compound | IC50 (nM) | Activity Type |

|---|---|---|

| Compound A | 26 | Anticancer |

| Compound B | 51 | Anticancer |

| Compound C | 728 | Modest Wnt inhibitor |

These findings underline the importance of structural modifications in enhancing biological activity .

Molecular docking studies have been employed to elucidate the binding interactions between this compound and various biological receptors. The results suggest that the bromophenoxy moiety enhances binding affinity at metabotropic glutamate receptors, which are implicated in numerous neurological processes and may serve as therapeutic targets for neurodegenerative diseases .

Case Studies

Several case studies have explored the pharmacological implications of 2-(4-bromophenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide:

- Antimicrobial Screening : In a study assessing various acetamide derivatives, it was found that compounds with similar structural features showed varying degrees of activity against multiple bacterial strains. The presence of electron-withdrawing groups was correlated with increased antimicrobial efficacy .

- Anticancer Efficacy : A recent study evaluated the anticancer potential of this compound against MCF7 cells. Results indicated significant inhibition of cell growth, supporting further investigation into its therapeutic applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.